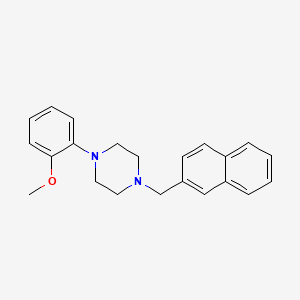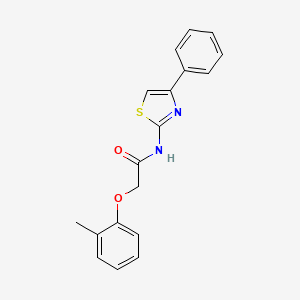![molecular formula C18H18N2O2 B5572043 5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5572043.png)
5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves a multistep reaction sequence, starting with specific precursors like 2,4-dimethylcarbolic acid. These precursors undergo processes such as refluxing with ethyl 2-bromoacetate to produce intermediate compounds, which are then converted through further reactions involving hydrazine and carbon disulfide in the presence of KOH. The final molecules are synthesized by stirring aryl carboxaldehydes with intermediates in methanol at room temperature. Such synthetic routes are corroborated by spectral analysis including IR, 1H-NMR, and EIMS, providing a comprehensive understanding of the compound's synthesis (Rasool et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of 1,2,4-oxadiazole derivatives, including the subject compound, often utilizes techniques such as X-ray crystallography. This analysis reveals the spatial orientation and conformation of the molecules. For instance, the crystal structure can show how aromatic moieties spatially isolate certain substituents, contributing to the molecule's stability under various conditions. Structural elucidation is essential for understanding the compound's interactions and reactivity (Wang et al., 2006).
Chemical Reactions and Properties
The chemical reactivity and properties of 1,2,4-oxadiazole derivatives are influenced by their functional groups and structural configuration. These compounds participate in a variety of chemical reactions, including etherification, hydrazidation, cyclization, and thioetherification, leading to the formation of novel derivatives with distinct chemical behaviors. Their functional groups, such as ether, 1,3,4-oxadiazole, thioether, and hydrazone, play a crucial role in determining their chemical reactivity and interactions with other molecules (Long et al., 2006).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazole derivatives, such as solubility, thermal stability, and crystalline phases, are key to their practical applications and handling. These compounds often exhibit high thermal stability and are soluble in various organic solvents, facilitating their use in different chemical processes and studies. The physical properties are closely linked to the compound's molecular structure, with certain substituents enhancing stability and solubility (Hamciuc et al., 2005).
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazole derivatives, such as acidity/basicity, reactivity towards different reagents, and potential for forming various chemical bonds, are crucial for their application in synthesis and pharmaceutical research. Studies on the basicity of these compounds provide insights into their protonation behavior, which is essential for understanding their chemical interactions and reactivity patterns (Trifonov et al., 2005).
Applications De Recherche Scientifique
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. Some compounds showed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Furthermore, these compounds exhibited anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, indicating their potential as anticancer agents (L. H. Al-Wahaibi et al., 2021).
Antibiotic Effect and Lipoxygenase Activity
Another study focused on synthesizing molecules bearing multiple functional groups to study their antibiotic effect against Gram-positive and Gram-negative bacteria and lipoxygenase activity. Some synthesized compounds showed substantial antibacterial activity and lipoxygenase inhibitory activity, suggesting their potential use in treating bacterial infections and inflammation (S. Rasool et al., 2016).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have also been investigated for their ability to inhibit corrosion in brass in simulated cooling water systems. These studies reveal that oxadiazoles can effectively inhibit both cathodic and anodic reactions, indicating their potential as corrosion inhibitors (A. Rochdi et al., 2014).
Material Science Applications
Poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups have been synthesized, exhibiting high thermal stability and solubility in various organic solvents. These materials are suitable for creating thin coatings with smooth, pinhole-free surfaces, demonstrating potential applications in materials science for coatings and films (E. Hamciuc et al., 2005).
Optoelectronic Properties
Research into pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives has revealed their synthesis, redox, structural, and optoelectronic properties. These compounds have potential applications in the development of molecular wires for electronic devices, showcasing the versatility of 1,3,4-oxadiazoles in the field of optoelectronics (Changsheng Wang et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-5-4-6-15(9-12)18-19-17(22-20-18)11-21-16-10-13(2)7-8-14(16)3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNIFOQGGIVSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)COC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,5-Dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5571962.png)
![2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5571963.png)
![(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)(phenyl)methanone](/img/structure/B5571970.png)
![4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5571977.png)
![4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)
![2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)



![N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572025.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5572060.png)
